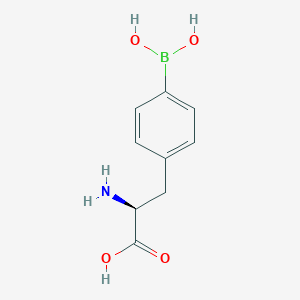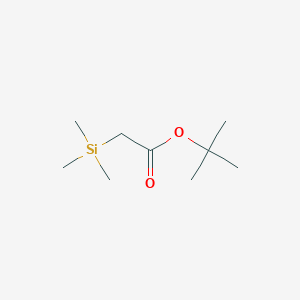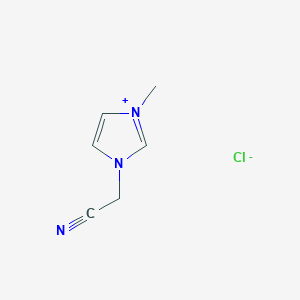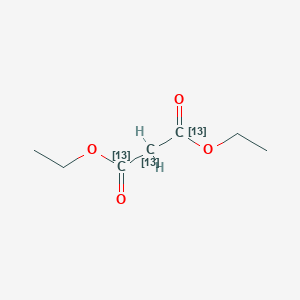![molecular formula C9H8N2O4S B124112 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid CAS No. 149587-50-8](/img/structure/B124112.png)
7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid
Vue d'ensemble
Description
7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid, also known as ETPC, is a heterocyclic organic compound that has been synthesized and studied for its potential applications in scientific research. ETPC has a unique molecular structure that makes it a promising candidate for various biochemical and physiological experiments.
Mécanisme D'action
The mechanism of action of 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid is not fully understood, but it is believed to act on the GABAergic system in the brain. It has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity in the brain. This leads to a decrease in the frequency and severity of seizures and other neurological disorders.
Effets Biochimiques Et Physiologiques
7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid has been found to exhibit various biochemical and physiological effects in animal studies. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in the frequency and severity of seizures. It has also been found to protect neurons from oxidative stress and improve cognitive function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid in lab experiments is its potent anticonvulsant and neuroprotective properties. It can be used to study the mechanisms underlying various neurological disorders and to develop new treatments for these conditions. However, one of the limitations of using 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are many potential future directions for research on 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid. Some possible areas of investigation include:
1. Further studies on the mechanism of action of 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid and its effects on the GABAergic system in the brain.
2. Development of new formulations of 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid with improved solubility and bioavailability.
3. Investigation of the potential applications of 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid in the treatment of other neurological disorders such as Alzheimer's disease and multiple sclerosis.
4. Studies on the long-term safety and efficacy of 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid in animal models and human clinical trials.
5. Exploration of the potential use of 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid as a tool for studying the role of GABA in the brain and its effects on behavior and cognition.
Conclusion:
In conclusion, 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid is a promising compound that has been synthesized and studied for its potential applications in scientific research. It exhibits potent anticonvulsant and neuroprotective properties and has been found to have various biochemical and physiological effects in animal studies. Further research is needed to fully understand the mechanism of action of 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid and to explore its potential applications in the treatment of neurological disorders.
Applications De Recherche Scientifique
7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid has been studied for its potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and neuroscience. It has been found to exhibit potent anticonvulsant and neuroprotective properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propriétés
Numéro CAS |
149587-50-8 |
|---|---|
Nom du produit |
7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid |
Formule moléculaire |
C9H8N2O4S |
Poids moléculaire |
240.24 g/mol |
Nom IUPAC |
7-ethyl-2,3-dioxo-1,4-dihydrothieno[2,3-b]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C9H8N2O4S/c1-2-3-4-8(16-5(3)9(14)15)11-7(13)6(12)10-4/h2H2,1H3,(H,10,12)(H,11,13)(H,14,15) |
Clé InChI |
BCNSMCIVBAPRAA-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O |
SMILES canonique |
CCC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O |
Synonymes |
Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-ethyl-1,2,3,4-tetrahydro-2,3-dioxo- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate](/img/structure/B124058.png)


![2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one](/img/structure/B124067.png)


